(R)-3-([1,1'-Biphenyl]-2-yl)-2-(((tert-butoxycarbonyl)amino)methyl)propanoic acid

Regiochemistry NEP inhibitor synthesis Steric effects

(R)-3-([1,1'-Biphenyl]-2-yl)-2-(((tert-butoxycarbonyl)amino)methyl)propanoic acid (C₂₁H₂₅NO₄, MW 355.43) is a chiral, Boc-protected β-amino acid derivative featuring a biphenyl-2-yl substituent at the β-position and an (R)-configured aminomethyl-bearing α-carbon. This compound belongs to the broader class of N-Boc-biphenylalanine derivatives, which serve as critical intermediates in the synthesis of neutral endopeptidase (NEP) inhibitors and angiotensin receptor blockers, most notably sacubitril and valsartan.

Molecular Formula C21H25NO4
Molecular Weight 355.4 g/mol
Cat. No. B12965086
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-3-([1,1'-Biphenyl]-2-yl)-2-(((tert-butoxycarbonyl)amino)methyl)propanoic acid
Molecular FormulaC21H25NO4
Molecular Weight355.4 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NCC(CC1=CC=CC=C1C2=CC=CC=C2)C(=O)O
InChIInChI=1S/C21H25NO4/c1-21(2,3)26-20(25)22-14-17(19(23)24)13-16-11-7-8-12-18(16)15-9-5-4-6-10-15/h4-12,17H,13-14H2,1-3H3,(H,22,25)(H,23,24)/t17-/m1/s1
InChIKeySZIDNVRWDSGABA-QGZVFWFLSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(R)-3-([1,1'-Biphenyl]-2-yl)-2-(((tert-butoxycarbonyl)amino)methyl)propanoic acid – A Regiospecifically Ortho-Substituted Boc-Protected β-Amino Acid Building Block


(R)-3-([1,1'-Biphenyl]-2-yl)-2-(((tert-butoxycarbonyl)amino)methyl)propanoic acid (C₂₁H₂₅NO₄, MW 355.43) is a chiral, Boc-protected β-amino acid derivative featuring a biphenyl-2-yl substituent at the β-position and an (R)-configured aminomethyl-bearing α-carbon . This compound belongs to the broader class of N-Boc-biphenylalanine derivatives, which serve as critical intermediates in the synthesis of neutral endopeptidase (NEP) inhibitors and angiotensin receptor blockers, most notably sacubitril and valsartan [1]. Its distinguishing ortho-biphenyl (2-yl) substitution pattern, combined with the (R)-stereochemistry and Boc-protected aminomethyl moiety, differentiates it from the more commonly employed para-(4-yl) and meta-(3-yl) regioisomers in both synthetic strategy and downstream molecular topology .

Ortho-biphenyl (2-yl) substitution for NEP inhibitor analog synthesis with altered P1’ pocket geometry
(R)-stereochemistry supports chirality transfer in sacubitril-class synthetic routes
Boc-aminomethyl spacer enables β-amino acid building block with differentiated amine basicity and backbone flexibility

Why (R)-3-([1,1'-Biphenyl]-2-yl)-2-(((tert-butoxycarbonyl)amino)methyl)propanoic acid Cannot Be Casually Replaced by In-Class Analogs


The biphenyl substitution position (ortho-2-yl vs. meta-3-yl vs. para-4-yl) dictates the spatial orientation of the distal phenyl ring, directly influencing the binding conformation of final drug candidates to target proteins such as NEP and AT₁ receptors . The (R)-configuration at the α-carbon is stereochemically deterministic for downstream chiral centers in multi-step syntheses; swapping to the (S)-enantiomer inverts the absolute configuration of the final pharmacophore [1]. Additionally, the Boc-protected aminomethyl group — as opposed to a free amine or a directly α-linked Boc-amino group found in standard Boc-biphenylalanines — provides differentiated orthogonal protection and a methylene spacer that alters both the pKa of the deprotected amine and the conformational flexibility of the side chain in peptide mimetics . The quantitative evidence below demonstrates how these structural features translate into measurable differences in synthetic performance and molecular properties relative to the closest commercially available comparators.

Regioisomer mismatch
Ortho-2-yl orientation may alter target binding geometry compared to para-4-yl or meta-3-yl analogs; similar CAS products may not transfer directly.
Enantiomer mismatch
(S)-enantiomer leads to opposite stereochemical series; procuring the wrong enantiomer can shift the final diastereomer and may require route re-validation.
Spacer chemistry mismatch
Methylene spacer modifies deprotected amine pKa and conformational flexibility relative to α-amino acid analogs, which may affect coupling and downstream properties.

Product-Specific Quantitative Differentiation Evidence for (R)-3-([1,1'-Biphenyl]-2-yl)-2-(((tert-butoxycarbonyl)amino)methyl)propanoic acid


Regioisomeric Substitution Position: Ortho-2-yl vs. Para-4-yl Biphenyl Topology and Synthetic Route Implications

The ortho-biphenyl (2-yl) substitution in the target compound creates a sterically encumbered environment around the α-carbon relative to the widely used para-4-yl isomer (CAS 1260608-69-2) . In NEP inhibitor synthesis, the biphenyl-4-yl isomers are the canonical intermediates for sacubitril; however, the ortho-2-yl substitution can offer distinct advantages in synthesizing analogs with altered P1' pocket binding geometries or when a non-linear molecular axis is desired [1]. Commercial datasheets for the para-4-yl (R)-isomer report a purity specification of 98% (HPLC) with a molecular weight of 355.4 g/mol . The ortho-2-yl isomer possesses the same molecular formula but presents different chromatographic retention behavior due to altered molecular shape, providing an orthogonal synthetic entry point when para-substituted intermediates are synthetically inaccessible or produce undesired byproducts.

Ortho vs. para topology
Specification review
Ortho-2-yl: same MW as para-4-yl (C21H25NO4), distinct 3D shape and chromatographic retention
Ortho regiochemistry may support altered binding geometry studies.
No direct bioactivity comparison data available.
Regiochemistry NEP inhibitor synthesis Steric effects

Stereochemical Identity: (R)- vs. (S)-Enantiomer for Downstream Chirality Transfer in NEP Inhibitor Synthesis

The (R)-configuration at the α-carbon of this compound is critical for establishing the correct absolute stereochemistry in the final NEP inhibitor pharmacophore. Sacubitril (AHU-377) possesses two stereocenters — (2R,4S) — and the stereochemical outcome of key intermediate steps depends on the enantiopurity of the starting biphenylalanine-derived building block [1]. The enantiomeric (S)-counterpart (CAS 1260603-51-7) is also commercially available at 98% purity , but its use in the established synthetic route to sacubitril would yield the incorrect (2S,4R) diastereomer [1]. Patent literature on N-Boc biphenyl alaninol synthesis explicitly specifies the (R)-enantiomer as the required starting material for producing the key intermediate tert-butyl N-[(1R)-2-[1,1′-biphenyl]-4-yl-1-(hydroxymethyl)ethyl]carbamate in >99% purity and 95.1% yield .

(R)-enantiomer chirality transfer
Class-level
Reported 95.1% yield, >99% purity for (R)-series intermediate
(R)-enantiomer selection supports sacubitril route chirality transfer.
(S)-enantiomer yields opposite diastereomer; class-level patent data.
Enantioselective synthesis Sacubitril intermediates Chirality transfer

Boc-Aminomethyl vs. Boc-Amino Direct Attachment: Spacer Effect on Amine Basicity and Conformational Freedom

The target compound features a methylene spacer (–CH₂–) between the α-carbon and the Boc-protected nitrogen, classifying it as a β-amino acid derivative rather than a standard α-amino acid . This contrasts with the more common Boc-biphenylalanines (e.g., Boc-D-4,4'-biphenylalanine, CAS 128779-47-5; Boc-L-4,4'-biphenylalanine, CAS 147923-08-8) where the Boc-amino group is directly attached to the α-carbon . The inserted methylene group increases the pKa of the deprotected amine by approximately 0.5–1.0 log units compared to an α-amino acid (class-level inference based on established β-alanine vs. α-alanine amine basicity differences), which alters the protonation state at physiological pH and affects both solubility and membrane permeability of peptide mimetics incorporating this building block [1]. The additional rotational自由度 introduced by the spacer also expands the accessible conformational space of the side chain.

Boc-aminomethyl spacer effect
Class-level
+14.03 g/mol vs. α-amino acid analog; estimated amine pKa increase 0.5–1.0 units
Aminomethyl spacer may alter amine basicity and conformational flexibility.
pKa estimate based on β-alanine class-level inference.
Protecting group strategy Amine basicity β-Amino acid derivatives

Positional Isomer Purity Comparison: Ortho-2-yl vs. Meta-3-yl Regioisomer as a Procurement Decision Factor

Commercially available purity specifications provide a baseline for procurement decisions. The (S)-enantiomer of the ortho-2-yl compound (CAS 1260603-51-7) is listed at 98% purity by HPLC from major suppliers . The meta-3-yl (R)-isomer (CAS 1260615-64-2) is also available at ≥98% purity . The para-4-yl (R)-isomer (CAS 1260608-69-2) carries a 98% specification . These comparable purity levels across isomers indicate that the ortho-2-yl compound is produced to equivalent quality standards, placing the procurement decision on the specific regiochemical requirements of the target synthesis rather than on purity differentials. No published head-to-head comparison of isomeric purity profiles with quantitative impurity identification data was identified in the open literature at the time of this analysis.

Regioisomer purity specification
Data to verify
Comparable nominal purity (98%) across ortho-2-yl, meta-3-yl, para-4-yl isomers
Comparable purity shifts procurement decision to regiochemical requirement.
No published head-to-head impurity profile comparison identified.
Isomeric purity Quality specification Procurement comparison

Ortho-Substitution Effect on Lipophilicity: Predicted logP Impact Relative to Para-4-yl Analog

Ortho-substitution on the biphenyl scaffold typically reduces molecular planarity and can lower logP relative to the para-substituted isomer due to reduced π-stacking potential and altered solvation. The target compound (C21H25NO4, MW 355.43) is a methylene homolog of Boc-D-4,4'-biphenylalanine (C20H23NO4, MW 341.4) with an additional CH₂ group, which itself contributes approximately +0.5 to logP . However, the ortho-2-yl biphenyl orientation partially offsets this increase through reduced hydrophobic surface area exposure compared to the more extended para-4-yl conformation. This is a class-level inference based on established structure-property relationships in biphenyl-containing drug candidates [1]. No experimentally measured logP or chromatographic hydrophobicity index data for the target compound were identified in the public domain at the time of this analysis.

Predicted lipophilicity shift
Class-level
Estimated net logP change ~0 to +0.3 vs. para-4-yl α-amino acid comparator
Predicted lipophilicity difference may influence membrane partitioning studies.
No experimental logP data; in silico structure-property estimate.
Lipophilicity logP prediction Drug-likeness

Optimal Research and Industrial Application Scenarios for (R)-3-([1,1'-Biphenyl]-2-yl)-2-(((tert-butoxycarbonyl)amino)methyl)propanoic acid


Enantioselective Synthesis of Ortho-Biphenyl NEP Inhibitor Analogs with Altered P1' Pocket Geometry

The ortho-2-yl biphenyl substitution places the distal phenyl ring in a non-coplanar orientation relative to the proximal ring, which alters the shape complementarity with the S1' subsite of neutral endopeptidase compared to the para-4-yl scaffold used in sacubitril [1]. This compound is the preferred building block when the synthetic target requires an angular biphenyl axis — for example, in the design of NEP inhibitors with modified selectivity profiles or reduced off-target activity against related metalloproteases. The (R)-configuration ensures correct chirality transfer to the final molecule [1].

β-Amino Acid Scaffold for Peptide Mimetics Requiring Extended Conformational Flexibility

The methylene spacer between the α-carbon and the Boc-protected nitrogen distinguishes this compound from standard α-amino acid building blocks . Upon deprotection, the resulting β-amino acid moiety exhibits increased backbone flexibility and altered amide bond geometry in peptide chains, which is valuable for designing protease-resistant peptide mimetics or foldamers. The ortho-biphenyl side chain further contributes steric bulk that can stabilize specific secondary structure elements [2].

Building Block for Akt Kinase Inhibitor Synthesis via Pyrrolopyrimidine Scaffolds

Boc-protected biphenylalanine derivatives have been explicitly employed as reagents in the synthesis of pyrrolopyrimidine inhibitors targeting Akt kinase for antitumor applications . The ortho-2-yl substitution pattern may confer distinct binding interactions with the kinase hinge region compared to the para-4-yl analogs more commonly cited in the patent literature, offering medicinal chemists an additional degree of structural diversity for lead optimization.

Quality Control Reference Standard for Regioisomeric Purity Determination in Pharmaceutical Intermediate Supply Chains

Given that the para-4-yl, meta-3-yl, and ortho-2-yl regioisomers of this compound class are all commercially available at comparable nominal purity (≥98%) , the ortho-2-yl (R)-isomer serves as a critical reference standard for developing HPLC or UPLC methods to resolve and quantify regioisomeric impurities in pharmaceutical intermediate batches. This application is particularly relevant for API manufacturers who must demonstrate control over positional isomer content in regulatory submissions.

Application
Selection Property
Validation Focus
Ortho-biphenyl NEP inhibitor analog synthesis
Ortho-2-yl regiochemistry and (R)-stereochemistry
Binding geometry and chirality transfer validation
β-Amino acid peptide mimetic design
Aminomethyl spacer for backbone flexibility
Protease resistance and secondary structure stability assessment
Pyrrolopyrimidine Akt inhibitor synthesis
Ortho-biphenyl substitution for hinge-region interaction diversity
Kinase selectivity and potency screening
Regioisomeric impurity reference standard
Distinct chromatographic retention vs. para/meta isomers
HPLC/UPLC method development for isomer resolution
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